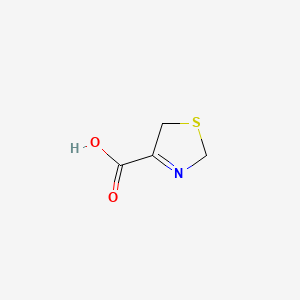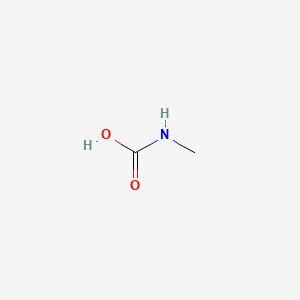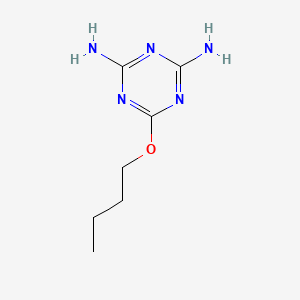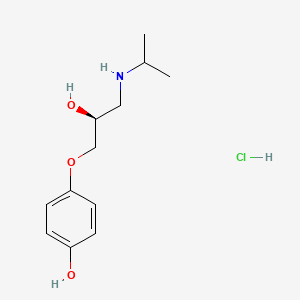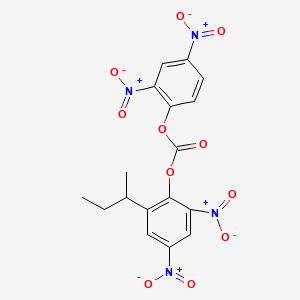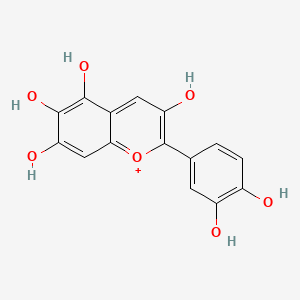
6-Hydroxycyanidin
Overview
Description
6-Hydroxycyanidin, also known as quercetagetinidin, is a type of chemical compound known as an anthocyanidin . It is a subclass of anthocyanidin and is found in the taxon Alstroemeria . The chemical formula of 6-Hydroxycyanidin is C₁₅H₁₁O₇⁺ .
Synthesis Analysis
The synthesis of 6-Hydroxycyanidin has been reported in a study where a convergent synthesis route of 6-hydroxygenistein (6-OHG) was described. The process started from biochanin A, via methylation, bromination, methoxylation, and demethylation .Molecular Structure Analysis
The molecular structure of 6-Hydroxycyanidin consists of two aromatic rings (A and B) and one heterocyclic pyran ring including three carbons © . An anthocyanidin corresponding to a putative 6-hydroxycyanidin was identified in a study on Alstroemeria pallida flower color .Chemical Reactions Analysis
While specific chemical reactions involving 6-Hydroxycyanidin are not detailed in the search results, anthocyanins, the class of compounds to which 6-Hydroxycyanidin belongs, are known to undergo various reactions. These reactions can be enzymatic or chemical, and a typical oxidase of anthocyanins in fruit extracts is polyphenol oxidase (PPO) .Physical And Chemical Properties Analysis
6-Hydroxycyanidin has a molar mass of 303.24 g/mol . It is a water-soluble pigment found abundantly in the flesh and skin of fruits, flowers, and roots of different varieties of plants .Scientific Research Applications
1. Applications in Plant Pigmentation
6-Hydroxycyanidin is primarily recognized for its role in plant pigmentation. Studies have identified 6-hydroxycyanidin glycosides in the flowers of various plants, contributing to their vibrant colors. For instance, Tatsuzawa et al. (2003) discovered 6-hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria cultivars, along with other anthocyanidin glycosides, including 6-hydroxycyanidin 3-malonylglucoside and 6-hydroxycyanidin 3-rutinoside (Tatsuzawa et al., 2003). Saitǒ et al. (1988) also highlighted the presence of 6-hydroxyanthocyanidin glycosides in the colored petals of Alstroemeria species (Saitǒ et al., 1988).
2. Antioxidant Properties and Health Benefits
6-Hydroxycyanidin, as a type of anthocyanin, exhibits potent antioxidant properties. Wu et al. (2010) studied grape seed proanthocyanidin extract (GSPE), which includes 6-hydroxycyanidin. They found that GSPE has significant iron-chelating capacity and offers protection against neurotoxin-induced toxicity, which is relevant for conditions like Parkinson's disease (Wu et al., 2010). Sivamaruthi et al. (2020) reviewed the effects of anthocyanins, including 6-hydroxycyanidin, on obesity-associated conditions, noting their beneficial impact on gut microbiota and inflammation (Sivamaruthi et al., 2020).
Future Directions
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20/h1-5H,(H5-,16,17,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDAKBACEAGRSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331612 | |
| Record name | 6-Hydroxycyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784079-49-8, 42529-06-6 | |
| Record name | 6-Hydroxycyanidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784079498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxycyanidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYCYANIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JXK5TBK67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





